N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide
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Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide” is a compound that contains an adamantyl group, a thiadiazol group, and a methylbutanamide group . The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties . The thiadiazol group is a heterocyclic aromatic group found in some bioactive molecules .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Adamantyl chalcones were prepared by condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of suitable condensing agent KOH .Molecular Structure Analysis
The molecule contains several functional groups that might be of interest for researchers. These include: A 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules. An adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. A methoxy group (OCH3), which can affect the solubility and biological activity of a molecule. A benzamide group, a common functional group in many drugs.Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Scientific Research Applications
Antimicrobial Activity
The compound has been tested for in vitro inhibitory activities against a panel of Gram-positive and Gram-negative bacteria . Six compounds showed potent antibacterial activity against one or more of the tested microorganisms .
Hypoglycemic Activity
The compound has been used in the study of hypoglycemic activity . In streptozotocin (STZ)-induced diabetic rats, four compounds produced significant strong dose-dependent reduction of serum glucose levels, compared to gliclazide at 10 mg/kg dose level .
Synthesis of N-Mannich Bases
The compound has been used in the synthesis of N-Mannich bases . The reaction of 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione with formaldehyde solution and various 1-substituted piperazines yielded the corresponding N-Mannich bases .
Molecular Recognition
Synthesis of Bioisosteres
Drug Discovery
Materials Science
Catalysis
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-4-14(21)20(2)16-19-18-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMFIWUQQJZSBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide |
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